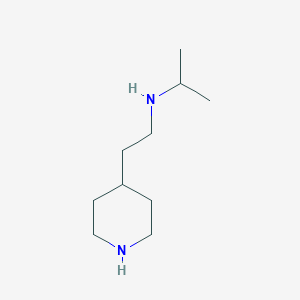

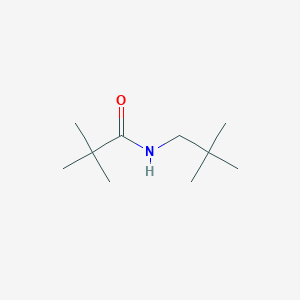

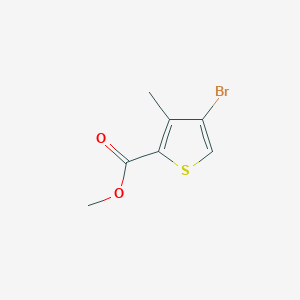

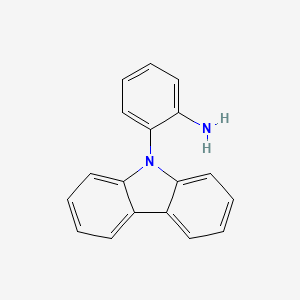

![molecular formula C10H11ClN2 B1428713 2-chloro-6-isopropyl-1H-benzo[d]imidazole CAS No. 1374771-55-7](/img/structure/B1428713.png)

2-chloro-6-isopropyl-1H-benzo[d]imidazole

Descripción general

Descripción

2-chloro-6-isopropyl-1H-benzo[d]imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The synthesis of imidazole derivatives has been a topic of interest due to their wide range of applications .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The synthesis of substituted imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Aplicaciones Científicas De Investigación

Antibacterial Agents

Imidazole derivatives have been widely studied for their antibacterial properties. The presence of the imidazole ring can contribute to the inhibition of bacterial growth. For instance, compounds like metronidazole are known for their bactericidal effects . The chloro and isopropyl groups in 2-chloro-6-isopropyl-1H-benzo[d]imidazole could potentially enhance these properties, making it a candidate for developing new antibacterial drugs.

Antifungal Applications

Similar to their antibacterial use, imidazole derivatives can also serve as antifungal agents. They can disrupt the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and cell death . The specific substitution pattern of 2-chloro-6-isopropyl-1H-benzo[d]imidazole might offer unique interactions with fungal enzymes or pathways.

Antitumor Activity

Imidazole rings are found in many compounds with antitumor activity. They can interfere with the replication of cancer cells or inhibit enzymes critical for tumor growth. The structural features of 2-chloro-6-isopropyl-1H-benzo[d]imidazole could be explored for targeted therapies against specific types of cancer .

Anti-inflammatory Properties

The imidazole core is present in various anti-inflammatory drugs. It can modulate the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX). Research into 2-chloro-6-isopropyl-1H-benzo[d]imidazole could uncover new mechanisms of action or more effective COX inhibitors .

Antiviral Agents

Imidazole derivatives like enviroxime have shown antiviral activities. They can act on different stages of the viral life cycle, from entry to replication. The unique structure of 2-chloro-6-isopropyl-1H-benzo[d]imidazole may provide novel ways to combat viral infections, possibly by targeting virus-specific proteins or pathways .

Chemotherapeutic Research

Imidazole-containing compounds such as dacarbazine are used in chemotherapy for conditions like Hodgkin’s disease. The electron-rich nature of the imidazole ring can interact with DNA or other cellular components, leading to cell death. Investigating 2-chloro-6-isopropyl-1H-benzo[d]imidazole in this context could lead to the development of new chemotherapeutic agents .

Safety and Hazards

Direcciones Futuras

The future of imidazole derivatives lies in their potential for the development of new drugs . Their broad range of chemical and biological properties makes them an important synthon in drug development . The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the ongoing interest in this field .

Propiedades

IUPAC Name |

2-chloro-6-propan-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBUQNOMHIEGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-isopropyl-1H-benzo[d]imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

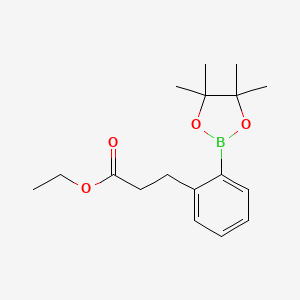

![3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B1428644.png)